4-Methoxyphenethyl isocyanate
Overview
Description
4-Methoxyphenethyl isocyanate, also known as 1-(2-Isocyanatoethyl)-4-methoxybenzene, is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of an isocyanate group (-NCO) attached to a phenethyl group substituted with a methoxy group (-OCH3) at the para position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
4-Methoxyphenethyl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. The isocyanate group can react with amino groups in proteins to form stable urea linkages.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its ability to form covalent bonds with biological targets makes it a promising candidate for drug discovery.
Industry: It is used in the production of polymers and coatings.
Mechanism of Action
Target of Action
4-Methoxyphenethyl isocyanate is a chemical compound with the linear formula H3COC6H4CH2CH2NCO . .
Mode of Action
The mode of action of this compound is not well-studied. Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity is often utilized in the production of polyurethane materials .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can cause isocyanates to react and degrade . Therefore, it is crucial to store and handle this compound under dry conditions.
Safety and Hazards
Future Directions
Preparation Methods
4-Methoxyphenethyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenethylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. Another method involves the use of 4-methoxyphenethyl alcohol, which is first converted to the corresponding carbamate and then dehydrated to form the isocyanate .
Industrial production methods often employ large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The use of protective equipment and safety protocols is crucial due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
4-Methoxyphenethyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are typically carried out under mild conditions and can be catalyzed by bases or acids.
Substitution Reactions: The isocyanate group can be substituted by other functional groups through reactions with suitable reagents. For example, it can react with water to form the corresponding amine and carbon dioxide.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, water, and various catalysts. The major products formed from these reactions are ureas, carbamates, amines, and heterocyclic compounds .
Comparison with Similar Compounds
4-Methoxyphenethyl isocyanate can be compared with other similar compounds, such as:
4-Methoxyphenyl isocyanate: This compound has a similar structure but lacks the ethyl group.
Phenyl isocyanate: This compound lacks both the methoxy and ethyl groups.
4-Methoxybenzyl isocyanate: This compound has a benzyl group instead of a phenethyl group.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isocyanate group with the properties conferred by the methoxy and phenethyl groups. This combination makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQLYQJAFUYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401773 | |
Record name | 4-Methoxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52634-59-0 | |
Record name | 4-Methoxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52634-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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